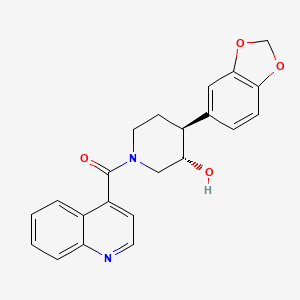![molecular formula C17H20N2O3S B4064786 N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4064786.png)
N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide
説明
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds. It also seems to contain a methanesulfonamide group, which is a good leaving group in organic reactions and can act as a bioisostere for carboxylic acids in drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate acenaphthylene derivative with a morpholine-containing amine, possibly via a nucleophilic substitution reaction. The methanesulfonamide group could potentially be introduced via a sulfonamide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of conjugated systems within the acenaphthylene moiety, which could have implications for its electronic properties and reactivity. The morpholine ring and methanesulfonamide group would likely be polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
As for its reactivity, the compound could potentially undergo a variety of reactions. For example, the morpholine ring could be protonated under acidic conditions, or act as a nucleophile in reactions with electrophiles. The methanesulfonamide group could potentially act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its polar morpholine and methanesulfonamide groups, which could enhance its solubility in polar solvents. The presence of the conjugated acenaphthylene system could also influence its absorption properties .科学的研究の応用
Synthesis of N-Heterocycles
Johnathan V. Matlock et al. (2015) demonstrated the synthesis of stereodefined C-substituted morpholines and other N-heterocycles using α-phenylvinylsulfonium salts, highlighting a method that allows for regio- and diastereoselective synthesis in moderate to excellent yields. This process is significant for generating morpholine derivatives efficiently, which are crucial in medicinal chemistry and material science (Matlock et al., 2015).
Carbonic Anhydrase Inhibitors
A study by C. Supuran et al. (2013) focused on the preparation and assessment of aromatic sulfonamide inhibitors, including morpholine derivatives, for carbonic anhydrase isoenzymes. These compounds exhibited nanomolar inhibitory concentrations, suggesting their potential application in therapeutic agents targeting various carbonic anhydrase-related disorders (Supuran et al., 2013).
Antibiotic Activity Modulation
M. A. Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi. Their findings indicate the compound's potential as a modulator of antibiotic activity, offering a strategy to combat antibiotic resistance (Oliveira et al., 2015).
Methionine Aminopeptidase Inhibition
Min Huang et al. (2006) identified quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, as potent inhibitors of methionine aminopeptidase. The inhibition varied with metal concentration, suggesting applications in modulating metalloenzyme activities, which are crucial in numerous biological processes (Huang et al., 2006).
Environmental Detection of Morpholinium Ions
Xue Zhang et al. (2019) developed an ion chromatography and solid-phase extraction method for detecting morpholinium cations in environmental water samples. This method demonstrates the importance of monitoring morpholine derivatives, including N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide, in environmental studies (Zhang et al., 2019).
作用機序
The mechanism of action of this compound would depend on its intended biological target. Many drugs containing morpholine rings act by mimicking natural substrates of enzymes or receptors, while the methanesulfonamide group could potentially enhance binding to certain targets or improve the drug’s pharmacokinetic properties .
将来の方向性
特性
IUPAC Name |
N-(2-morpholin-4-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(20,21)18-16-13-6-2-4-12-5-3-7-14(15(12)13)17(16)19-8-10-22-11-9-19/h2-7,16-18H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRZRJPKBPDNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1C(C2=CC=CC3=C2C1=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chlorobenzyl)thio]-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4064722.png)
![2-[(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4064723.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4064748.png)
![1,3-benzodioxol-5-yl[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4064756.png)
![4-chloro-N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)benzamide](/img/structure/B4064761.png)
![methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4064769.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4064777.png)


![8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4064792.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064809.png)

![4-(difluoromethoxy)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B4064822.png)